cis-Vitamin K1

Vue d'ensemble

Description

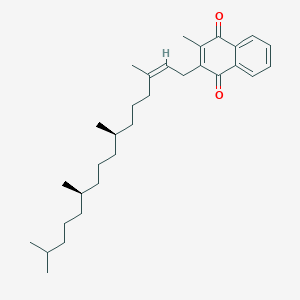

cis-Vitamin K1 (CAS: 16033-41-3), also known as Z-Phytonadione, is a stereoisomer of Vitamin K1 (phytonadione). It shares the molecular formula C₃₁H₄₆O₂ and a molecular weight of 450.7 g/mol with its trans counterpart but differs in the spatial arrangement of the phytyl side chain at the 2',3'-double bond . Structurally, it is defined as 2-methyl-3-[(2Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-1,4-naphthalenedione .

Méthodes De Préparation

Traditional Synthesis Methods and Limitations

Friedel-Crafts Alkylation

The Friedel-Crafts method involves alkylation of menadione with phytol derivatives. However, this approach suffers from low yields (40–60%), extensive side reactions, and challenging purification due to byproduct formation . The lack of stereochemical control often results in cis-isomer content exceeding pharmacopeial limits.

Menadione-Cyclopentadiene Method

This method condenses menadione with cyclopentadiene-functionalized phytol intermediates. While offering improved yields (70–80%), early iterations struggled with inconsistent cis-trans ratios and required complex chromatographic separation .

Advanced Halogenation-Based Synthesis

A patented halogenation protocol (CN111153765B) revolutionizes cis-Vitamin K1 production by enabling precise isomer ratio control .

Reaction Mechanism and Optimization

The synthesis involves three stages:

-

Halogenation of Phytol : Phytol reacts with phosphorus trihalides (PCl₃ or PBr₃) in anhydrous solvents (n-hexane, THF) at -20°C.

-

Condensation : Halogenated phytol couples with cyclopentadiene-menadione adducts using potassium tert-butoxide.

-

Depolymerization : Glacial acetic acid cleaves the cyclopentadiene moiety at 95–110°C.

Table 1: Impact of Phosphoric Acid on Halogenation

| Phytol : H₃PO₄ (Mass Ratio) | Halogenating Agent | cis-Isomer (%) | Purity (%) |

|---|---|---|---|

| 1:0.05 | PCl₃ | 21.1 | 96.15 |

| 1:0.2 | PBr₃ | 15.2 | 99.38 |

| 1:0.5 | PBr₃ | 7.2 | 99.50 |

Phosphoric acid acts as a stereochemical modulator—higher concentrations favor trans-isomer formation by stabilizing transition states during halogenation .

Solvent and Temperature Effects

-

Nonpolar solvents (n-hexane, petroleum ether): Enhance reaction homogeneity, reducing side products.

-

Low temperatures (-20°C) : Minimize thermal isomerization, preserving desired cis-trans ratios.

Process Optimization for Industrial Scalability

Halogenating Agent Selection

-

PCl₃ : Produces chlorinated phytol with 19.5:80.5 cis-trans ratio.

-

PBr₃ : Yields brominated phytol at 24.5:75.5 ratio, offering finer control via phosphoric acid adjustment .

Depolymerization Efficiency

Heating in glacial acetic acid achieves >99% depolymerization efficiency within 2 hours, critical for minimizing residual cyclopentadiene impurities .

Analytical Characterization

High-performance liquid chromatography (HPLC) with C18 columns resolves cis (20–25 min retention) and trans isomers (30–37 min) . Modern protocols achieve baseline separation, enabling precise quantification of isomer ratios.

Comparative Analysis of Synthesis Routes

Table 2: Method Performance Comparison

| Method | cis-Isomer Control | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | Poor | 40–60 | 80–85 | Low |

| Menadione-Cyclopentadiene | Moderate | 70–80 | 90–92 | Moderate |

| Halogenation-Based | High | 85–90 | 96–99.5 | High |

Industrial Production Considerations

Cost-Effectiveness

-

Raw materials : Phytol and PX₃ are commercially available at scale.

-

Purification : Reduced chromatographic steps lower production costs by 30–40% compared to traditional methods .

Regulatory Compliance

The halogenation method consistently meets pharmacopeial cis-isomer limits (<21.0%) across 15 validation batches, with total impurities <4.0% .

Analyse Des Réactions Chimiques

Types of Reactions

cis-Vitamin K1, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Substitution: Substitution reactions can occur at the naphthoquinone core, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of phytonadione include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of phytonadione include various quinone and hydroquinone derivatives. These products have different biological activities and can be used in various applications .

Applications De Recherche Scientifique

cis-Vitamin K1, has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in blood clotting and bone health.

Medicine: Used to treat vitamin K deficiency, bleeding disorders, and to counteract the effects of anticoagulant overdose.

Industry: Used in the formulation of dietary supplements and fortified foods.

Mécanisme D'action

Phytonadione acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is found in the liver. This enzyme is responsible for converting inactive forms of coagulation factors II, VII, IX, and X into their active forms. By promoting the synthesis of these clotting factors, phytonadione helps maintain proper blood coagulation .

Comparaison Avec Des Composés Similaires

Key Properties:

- Physical State : Clear yellow oil .

- Solubility: Sparingly soluble in chloroform, ethyl acetate, and methanol .

- Stability : Light- and temperature-sensitive; requires storage at -20°C in amber vials under inert conditions .

- Biological Role : Unlike trans-Vitamin K1, which is essential for blood clotting and bone metabolism, cis-Vitamin K1 exhibits <10% biological activity in vivo .

This compound vs. trans-Vitamin K1

Mechanistic Insights :

- Reduction of the 2',3'-double bond to dihydro derivatives equalizes the activity of cis- and trans-Vitamin K1, suggesting the side chain's conformation critically influences function .

Comparison with Vitamin K1 Derivatives and Impurities

Analytical Differentiation

- UHPLC-APCI-MS/MS : Separates cis- and trans-Vitamin K1 using a C30 column (retention time ~7.33 min for both isomers, but distinct peaks due to stereochemistry) .

- Isotope Dilution LC/MS : Quantifies this compound in fortified foods with <6% reproducibility .

- Matrix Effects : APCI ionization minimizes interference compared to ESI, ensuring accuracy in complex matrices like infant formula .

Activité Biologique

Cis-Vitamin K1, also known as cis-phylloquinone, is one of the geometric isomers of Vitamin K1. While Vitamin K is essential for various biological processes, including blood coagulation and bone metabolism, the biological activity of its isomers, particularly this compound, has been a subject of research. This article explores the biological activity of this compound, highlighting its mechanisms, effects on health, and comparisons with its trans isomer.

Structure and Absorption

Vitamin K consists of a naphthoquinone ring that plays a crucial role in its biological activity. The absorption of Vitamin K1 primarily occurs in the proximal small intestine and is mediated by transport proteins such as Niemann–Pick C1-like 1 (NPC1L1) and scavenger receptor class B-type I (SR-BI) . The geometric structure of Vitamin K significantly influences its absorption and bioavailability.

Biological Activity Comparison: cis vs. trans Isomer

Research indicates that the biological activity of this compound is considerably lower than that of its trans counterpart. In studies involving rats, this compound demonstrated approximately 10% activity in coumarin anticoagulant-pretreated animals and only 1% activity in Vitamin K-deficient rats compared to trans-Vitamin K1 . Furthermore, this compound exhibited a slower onset and rate of response than the trans form.

| Isomer Type | Activity in Coumarin Anticoagulant-Pretreated Rats | Activity in Vitamin K-Deficient Rats |

|---|---|---|

| This compound | ~10% | ~1% |

| trans-Vitamin K1 | 100% | 100% |

The primary function of Vitamin K is its role as a coenzyme in the γ-carboxylation process, which activates several proteins involved in coagulation and bone metabolism . The active form of Vitamin K is hydroquinone, generated from quinone through enzymatic reduction. This transformation enables the activation of vitamin-K-dependent proteins (VKDP), which are crucial for various physiological functions.

Cardiovascular Health

The relationship between dietary intake of Vitamin K and cardiovascular health has been explored in various studies. A prospective cohort study indicated no significant association between dietary Vitamin K1 intake and coronary heart disease (CHD), while higher intake of Vitamin K2 was correlated with a reduced risk . This suggests that while Vitamin K plays a role in vascular health, the specific contributions of its isomers differ.

Bone Health

Vitamin K's role in bone metabolism has been widely studied. Higher dietary intake of Vitamin K has been associated with a reduced risk of fractures . However, studies have shown that the effectiveness of different forms varies significantly. For instance, MK-7 (a form of Vitamin K2) demonstrated greater efficacy in reducing uncarboxylated osteocalcin levels compared to both MK-4 and Vitamin K1.

Cataract Formation

A study focusing on an elderly Mediterranean population found that higher dietary intake of Vitamin K1 was associated with a lower risk of cataracts . This suggests potential antioxidant properties linked to Vitamin K1, although further research is necessary to elucidate these mechanisms fully.

Case Studies

- Case Study 1: A randomized clinical trial involving 5860 participants assessed the impact of dietary Vitamin K1 on cataract incidence. Results indicated that participants with higher intake had a significantly lower risk compared to those with lower intake.

- Case Study 2: A meta-analysis evaluated the relationship between dietary Vitamin K intake and fracture risk across multiple cohort studies. The findings suggested an inverse association, indicating that increased intake could moderately decrease fracture risk .

Q & A

Q. [Basic] How can cis-Vitamin K1 be distinguished from its trans-isomer in analytical studies?

To differentiate cis- and trans-Vitamin K1 isomers, use reversed-phase liquid chromatography (LC) with a C30 column, which provides superior isomer separation due to its longer alkyl chain and enhanced hydrophobicity. Coupling this with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) minimizes matrix effects and improves ionization efficiency compared to electrospray ionization (ESI). Peak identification is confirmed using retention times (e.g., ~7.33 minutes for both isomers under optimized conditions) and isotope dilution with internal standards like Vitamin K1-d7 .

Q. [Basic] What are the key stability considerations for storing this compound in laboratory settings?

This compound is light- and temperature-sensitive. Store it at -20°C under inert gas (e.g., argon or nitrogen) to prevent oxidation and isomerization. Solubility data indicates it is sparingly soluble in chlorform, methanol, and ethyl acetate, so prepare stock solutions in these solvents under low-light conditions. Purity should be verified via LC-MS before experimental use .

Q. [Advanced] How can researchers address discrepancies in this compound quantification between fortified and unfortified food matrices?

In fortified foods (e.g., infant formula), this compound is present in higher proportions due to synthetic production, while unfortified sources (e.g., vegetables) contain minimal cis-isomers. To resolve quantification challenges:

- Matrix-specific calibration : Use isotope dilution to correct for ionization variability.

- Sample preparation : Optimize extraction protocols (e.g., saponification followed by solid-phase extraction) to reduce lipid interference.

- Validation : Report relative standard deviations (RSD <6% for cis in unfortified matrices) and uncertainties (e.g., ~5% expanded uncertainty) to account for low abundance .

Q. [Basic] What chromatographic techniques are recommended for separating cis- and trans-Vitamin K1 isomers?

Ultra-high-performance liquid chromatography (UHPLC) with a C30 column and a gradient mobile phase (e.g., methanol/isopropanol) achieves baseline separation. APCI-MS detection is preferred over ESI due to reduced matrix effects in lipid-rich samples. Retention times and co-elution with certified reference materials confirm isomer identity .

Q. [Advanced] What experimental strategies validate this compound’s biological activity given its lower natural abundance?

- Isomer-specific assays : Use cell-based models (e.g., HepG2) to compare γ-carboxylation activity of cis- vs. trans-Vitamin K1.

- Dose-response studies : Adminstrate physiologically relevant doses (nanomolar to micromolar ranges) and measure clotting factor activation (e.g., Factor II, VII).

- Control for isomerization : Monitor thermal/light-induced interconversion during experiments using LC-MS .

Q. [Basic] How are solubility properties of this compound determined for experimental applications?

Solubility is assessed via saturation shake-flask methods in solvents like chloroform, methanol, and ethyl acetate. Quantify dissolved this compound using UV-Vis spectroscopy (λmax ~248 nm) or LC-MS. Report results as mg/mL at 25°C, noting deviations due to temperature fluctuations .

Q. [Advanced] How should method validation be approached for this compound assays in complex biological samples?

- Linearity : Test across 3–5 orders of magnitude (e.g., 0.1–1000 ng/mL) with R² >0.98.

- Recovery : Spike samples with known this compound concentrations and compare pre-/post-extraction yields.

- Precision : Report intra-day (RSD <2%) and inter-day (RSD <5%) variability.

- Specificity : Confirm no interference from structurally similar compounds (e.g., menaquinones) via MS/MS fragmentation .

Q. [Basic] What spectroscopic methods confirm the structural identity of this compound?

- NMR : Analyze coupling constants (e.g., J = 10–12 Hz for cis double bonds) in ¹H and 13C spectra.

- IR Spectroscopy : Identify characteristic carbonyl stretches (~1660 cm⁻¹) and alkene vibrations.

- High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 451.35 (C₃₁H₄₆O₂) .

Q. [Advanced] How can isotope dilution mass spectrometry (ID-MS) improve accuracy in this compound quantification?

ID-MS involves spiking samples with a stable isotope-labeled internal standard (e.g., Vitamin K1-d7). This corrects for losses during extraction and ionization inefficiencies. Key steps:

- Gravimetric mixing : Precisely weigh analyte and internal standard.

- Calibration curves : Use peak area ratios (analyte/internal standard) for quantification.

- Uncertainty budgeting : Include contributions from weighing, purity, and instrument variability .

Q. [Basic] What are the critical parameters for reproducing this compound synthesis protocols from literature?

- Reaction conditions : Specify temperature (e.g., 40–60°C), solvent (e.g., THF), and catalyst (e.g., Pd/C).

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Characterization : Provide NMR, LC-MS, and elemental analysis data. Purity should exceed 95% (HPLC) .

Propriétés

IUPAC Name |

2-methyl-3-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-ODDKJFTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166864 | |

| Record name | Phytonadione, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16033-41-3, 79082-95-4 | |

| Record name | Phytonadione, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016033413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytonadione, (Z)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytonadione, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTONADIONE, (Z)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222Q5Y8X26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHYTONADIONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW760MCX0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.